Birabresib

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du Birabresib implique plusieurs étapes, en commençant par la formation de la structure de base, suivie par l'introduction de groupes fonctionnels spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et non entièrement divulguées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant des intermédiaires qui sont soigneusement contrôlés pour atteindre la pureté et le rendement souhaités .

Analyse Des Réactions Chimiques

Le Birabresib subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de sa structure pour améliorer son efficacité ou réduire les effets secondaires.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a montré un potentiel prometteur dans diverses applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude des inhibiteurs BET et de leurs interactions avec les protéines cibles.

Biologie : Il est utilisé pour étudier le rôle des protéines BET dans la régulation génique et le remodelage de la chromatine.

Médecine : Le this compound est en cours de test dans des essais cliniques pour son efficacité dans le traitement de cancers tels que la leucémie, le glioblastome et le lymphome à cellules du manteau.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les protéines BET, qui sont impliquées dans la lecture des marques d'histones acétylées et la régulation de l'expression génique. En se liant aux domaines bromodomaines de BRD2, BRD3 et BRD4, le this compound perturbe l'interaction entre les protéines BET et la chromatine, conduisant à la régulation négative des oncogènes tels que MYC. Ceci entraîne l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose .

Applications De Recherche Scientifique

Birabresib, also known as MK-8628 or OTX015 , is a bromodomain and extra-terminal domain (BET) inhibitor that has been investigated for its potential in treating various cancers and other diseases . BET family proteins act as transcriptional regulators of key signaling pathways, including those sustaining cell viability . this compound has shown antitumor activity in preclinical models and has undergone early clinical trials .

Scientific Research Applications

This compound's applications have been explored across a range of cancers, including hematological malignancies and solid tumors .

Cancer Treatment

This compound is under clinical research for several types of cancer :

- Castration-Resistant Prostate Cancer: A phase Ib trial evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with castration-resistant prostate cancer .

- Non-Small Cell Lung Cancer: this compound has been studied in patients with non-small cell lung cancer .

- Mantle Cell Lymphoma (MCL): Studies have explored this compound's activity as a single agent and in combination with other targeted agents in MCL cell lines . It appears to work by downregulating MYC targets, cell cycle, and NFKB pathway genes, independent of direct CCND1 downregulation .

- NUT Midline Carcinoma: this compound achieved partial responses in some patients with NUT midline carcinoma in a study .

- Other cancers: Molibresib can be used to treat solid and blood cancers, including multiple myeloma, non-Hodgkin’s lymphoma, acute myeloid leukemia, and small cell lung cancer .

Clinical Trial Information

- A phase Ib study (NCT02259114) evaluated this compound in patients with castrate-resistant prostate cancer, nuclear protein in testis midline carcinoma (NMC), and non-small-cell lung cancer .

- Another clinical trial (NCT01713582) is listed on ClinicalTrials.gov, though the search result provides no information about the study .

Pharmacokinetics and Safety

- This compound exhibits dose-proportional exposure and is rapidly absorbed .

- The recommended phase II dose of this compound in patients with select solid tumors is 80 mg once daily with continuous dosing .

- Future studies may consider intermittent scheduling to mitigate toxicities associated with chronic dosing .

Combination Therapies

Mécanisme D'action

Birabresib exerts its effects by inhibiting BET proteins, which are involved in reading acetylated histone marks and regulating gene expression. By binding to the bromodomains of BRD2, BRD3, and BRD4, this compound disrupts the interaction between BET proteins and chromatin, leading to the downregulation of oncogenes such as MYC. This results in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Le Birabresib est unique parmi les inhibiteurs BET en raison de son affinité de liaison spécifique et de son efficacité dans les essais cliniques. Des composés similaires comprennent :

JQ1 : Un autre inhibiteur BET avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

I-BET762 : Connu pour son potentiel dans le traitement des hémopathies malignes.

PLX51107 : Un inhibiteur BET avec une structure chimique et un profil thérapeutique distincts.

Le this compound se distingue par son profil de sécurité favorable et ses résultats prometteurs dans les essais cliniques de phase précoce .

Activité Biologique

Birabresib, also known as MK-8628 or OTX015, is a first-in-class bromodomain and extraterminal domain (BET) inhibitor that has shown promising biological activity against various hematologic malignancies. This compound targets the BET proteins, which are crucial in regulating gene expression associated with cancer pathogenesis. The following sections detail the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential for combination therapies.

This compound exerts its effects primarily through the inhibition of BET proteins, leading to the downregulation of MYC and other oncogenic pathways. This inhibition results in:

- Downregulation of MYC Targets : MYC is a transcription factor implicated in cell proliferation and survival. This compound reduces the expression of genes regulated by MYC, thereby inducing apoptosis in cancer cells .

- Impact on Cell Cycle Regulation : The compound affects genes involved in the cell cycle and apoptosis pathways, contributing to its antitumor effects .

- Inhibition of NFKB Pathway : By targeting NFKB pathway genes, this compound may reduce inflammation and tumor growth .

Case Studies

-

Mantle Cell Lymphoma (MCL) :

- In a study involving MCL cell lines, this compound demonstrated significant antiproliferative activity both in vitro and in vivo. The combination of this compound with other agents like pomalidomide showed enhanced efficacy compared to monotherapy .

- Table 1 : Summary of Efficacy in MCL

Treatment Combination Efficacy Observed This compound + Pomalidomide Synergistic effects observed This compound + ATR Inhibitor Increased apoptosis and DNA damage

-

Prostate Cancer and Other Solid Tumors :

- A Phase Ib trial evaluated this compound's safety and efficacy in patients with castrate-resistant prostate cancer and other solid tumors. The recommended phase II dose was established at 80 mg once daily, showing a favorable safety profile with clinical activity noted in nuclear protein in testis midline carcinoma (NMC) patients .

- Table 2 : Patient Response Rates

Cancer Type Response Rate (%) NMC 40% complete response Prostate 25% partial response

Pharmacodynamics

The pharmacokinetics of this compound indicate a dose-proportional increase in exposure with rapid absorption. Studies have shown that it can induce significant apoptosis in cancer cells expressing low levels of BCL-2 when combined with venetoclax, highlighting its potential for synergistic effects .

Combination Therapies

This compound's effectiveness is enhanced when used in combination with other targeted therapies. Notable combinations include:

- With Venetoclax : Demonstrated synergistic antileukemic activity in acute myeloid leukemia (AML) cell lines, leading to higher rates of cell death compared to either agent alone .

- With Other Inhibitors : Combinations with ATR inhibitors and MEK inhibitors have shown improved outcomes in resistant cancer cell lines, emphasizing the need for further exploration into multi-agent regimens .

Propriétés

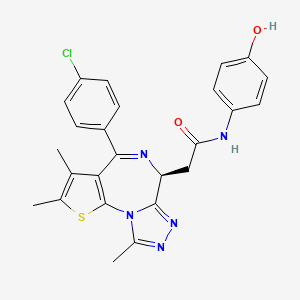

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUEVRJHCWKTO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701103937 | |

| Record name | Birabresib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202590-98-5 | |

| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Birabresib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birabresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birabresib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRABRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.